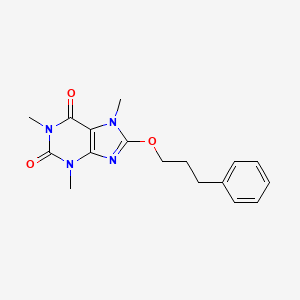
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Phenylpropoxy)Caffeine is a derivative of caffeine, a well-known stimulant. This compound is part of a series of 8-aryl- and alkyloxycaffeine analogues that have been studied for their potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B . The addition of the 3-phenylpropoxy group to the caffeine molecule enhances its potency as an MAO-B inhibitor, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of 8-(3-Phenylpropoxy)Caffeine involves the reaction of caffeine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
化学反応の分析
8-(3-Phenylpropoxy)Caffeine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.
科学的研究の応用
8-(3-Phenylpropoxy)Caffeine has several scientific research applications:
作用機序
The mechanism of action of 8-(3-Phenylpropoxy)Caffeine involves the inhibition of monoamine oxidase B (MAO-B). The compound binds to the active site of MAO-B, preventing the enzyme from catalyzing the oxidation of monoamines like dopamine . This inhibition leads to increased levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
類似化合物との比較
8-(3-Phenylpropoxy)Caffeine is compared with other similar compounds such as:
8-Benzyloxycaffeine: While both compounds inhibit MAO-B, 8-(3-Phenylpropoxy)Caffeine is more potent.
8-(2-Phenoxyethoxy)Caffeine: This compound also shows high MAO-B inhibitory activity but differs in its selectivity and binding affinity.
8-[(5-Methylhexyl)oxy]Caffeine: Another potent MAO-B inhibitor, but with different pharmacokinetic properties.
These comparisons highlight the unique potency and selectivity of 8-(3-Phenylpropoxy)Caffeine as an MAO-B inhibitor, making it a valuable compound for further research and development .
特性
CAS番号 |
6279-24-9 |
|---|---|
分子式 |
C17H20N4O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChIキー |
AUBFXQRKTWFZBH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
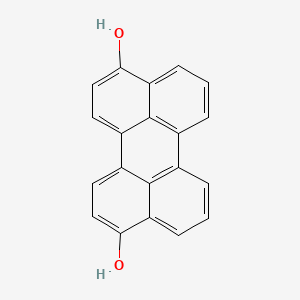
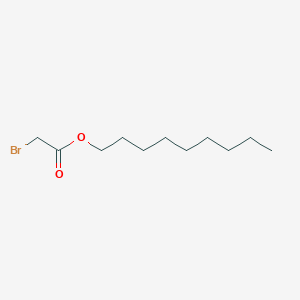
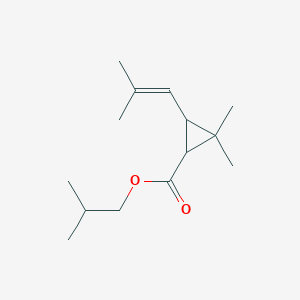

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
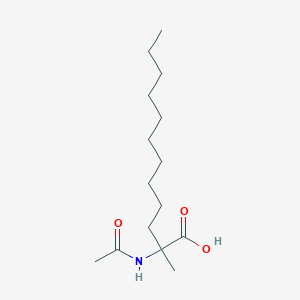
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
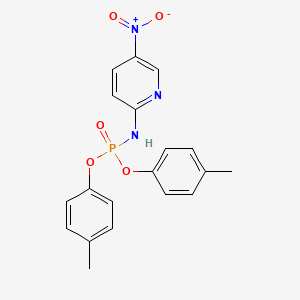
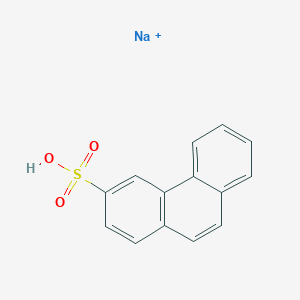
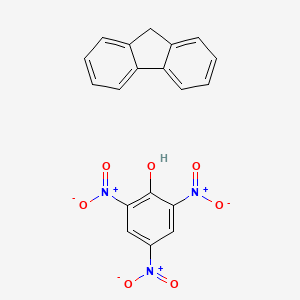
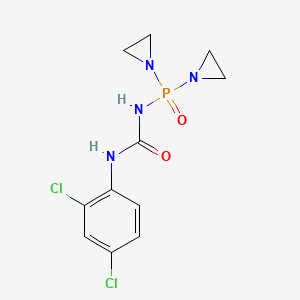
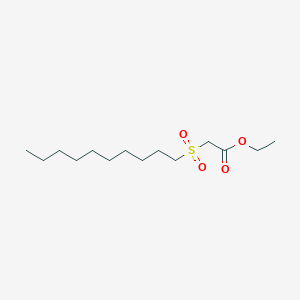
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
